molecular formula C33H40N6O3 B10849176 H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid

H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid

Cat. No.: B10849176
M. Wt: 568.7 g/mol
InChI Key: GDHJQGJCKHJHHZ-UHFFFAOYSA-N
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Description

H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid is a synthetic compound that belongs to the class of peptidomimetics These compounds are designed to mimic the structure and function of natural peptides, often with enhanced stability and bioavailability

Preparation Methods

The synthesis of H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid involves multiple steps, typically starting with the preparation of the individual amino acid derivatives. The key steps include:

    Solid-phase peptide synthesis (SPPS): This method is commonly used for the assembly of the peptide chain. The amino acids are sequentially added to a solid support, with each addition followed by deprotection and coupling reactions.

    Coupling reactions: The coupling of the amino acids is facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Cleavage and purification: After the peptide chain is assembled, it is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur at the amino groups, where reagents like alkyl halides can introduce new functional groups.

Mechanism of Action

The mechanism of action of H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid involves its interaction with opioid receptors, particularly the delta opioid receptor. The compound acts as a selective agonist, binding to the receptor and activating downstream signaling pathways. This activation leads to various physiological effects, including analgesia and anxiolysis .

Comparison with Similar Compounds

H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid can be compared with other peptidomimetics such as:

This compound stands out due to its high selectivity and potency at the delta opioid receptor, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C33H40N6O3

Molecular Weight

568.7 g/mol

IUPAC Name

N-[5-amino-1-(1H-benzimidazol-2-yl)pentyl]-2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C33H40N6O3/c1-20-15-24(40)16-21(2)25(20)18-26(35)33(42)39-19-23-10-4-3-9-22(23)17-30(39)32(41)38-29(13-7-8-14-34)31-36-27-11-5-6-12-28(27)37-31/h3-6,9-12,15-16,26,29-30,40H,7-8,13-14,17-19,34-35H2,1-2H3,(H,36,37)(H,38,41)

InChI Key

GDHJQGJCKHJHHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCN)C4=NC5=CC=CC=C5N4)N)C)O

Origin of Product

United States

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